molecular formula C20H24N4O2S B12160803 2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12160803
M. Wt: 384.5 g/mol
InChI Key: FDTUQKHKOAZXLE-UHFFFAOYSA-N
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Description

2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiadiazole ring and an isoquinoline moiety. These structural elements are often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is investigated for its antimicrobial and antifungal properties. The presence of the thiadiazole ring is particularly significant, as thiadiazole derivatives are known for their biological activities .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may also contribute to binding affinity and specificity, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and antifungal activities.

    Isoquinoline Derivatives: Often explored for their potential in treating neurological disorders.

Uniqueness

The uniqueness of 2’-isobutyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which is less common and offers distinct steric and electronic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C20H24N4O2S/c1-13(2)11-24-18(26)15-8-4-3-7-14(15)16(20(24)9-5-6-10-20)17(25)22-19-23-21-12-27-19/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3,(H,22,23,25)

InChI Key

FDTUQKHKOAZXLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=CS4

Origin of Product

United States

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